molecular formula C5H8N2O2 B055754 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol CAS No. 119738-13-5

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol

Cat. No.: B055754
CAS No.: 119738-13-5
M. Wt: 128.13 g/mol
InChI Key: IZIZOMNWXFKESX-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of New Derivatives and Biological Activities

Antioxidant Properties and Biological Activities

Research has been conducted on the synthesis of new thiadiazole and oxadiazole derivatives from cyclic imides, leading to compounds with potential antioxidant effects. These derivatives were synthesized through various routes, involving reactions with chloro acetyl chloride, hydrazine hydrate, and aromatic carboxylic acids, among others. The compounds were characterized by FTIR and other spectroscopic techniques, suggesting potential for further exploration in biological activities (Al-Haidari & Al-Tamimi, 2021).

Anti-Diabetic Agents

A study on S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol revealed significant enzyme inhibition and cytotoxic behavior. These compounds were synthesized and evaluated for their anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme, showing potent inhibitory potential against the studied enzyme. This suggests their utility as valuable anti-diabetic agents (Abbasi et al., 2020).

Chemical Synthesis Methodologies

Efficient Synthesis Methods

An effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was developed, showcasing the potential of using 3-(hydroxyimino)isoindolin-1-one as a starting material. This method highlights the versatility of oxadiazole derivatives in synthetic chemistry, offering a pathway to synthesize compounds that could have further applications in medicinal chemistry and material science (Tkachuk et al., 2020).

Antimicrobial and Anti-Proliferative Activities

Antimicrobial and Anti-Cancer Potentials

Research into the synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives has shown promising antimicrobial and anti-proliferative activities. These compounds, synthesized through reactions with various aromatic amines or substituted piperazines, displayed significant inhibitory activity against pathogenic bacteria and fungi, as well as potent anti-proliferative activity against several cancer cell lines. This opens avenues for the development of new therapeutic agents based on oxadiazole chemistry (Al-Wahaibi et al., 2021).

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives can vary greatly depending on the specific derivative and its biological target .

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazole derivatives can vary based on the specific derivative .

Future Directions

The future directions of research on 1,2,4-oxadiazole derivatives could involve the synthesis of novel derivatives with potential applications in various fields .

Properties

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3(8)5-6-4(2)7-9-5/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIZOMNWXFKESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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